molecular formula C15H13N3O6S B2708743 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-71-2

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2708743
CAS No.: 941988-71-2
M. Wt: 363.34
InChI Key: RUEKWEWKFZMPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H13N3O6S and its molecular weight is 363.34. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research has identified the potential of 1,3,4-oxadiazole derivatives, closely related to the compound , in cancer treatment. Compounds like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). These findings suggest applications in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents, showing promise for further development in cancer therapy (Faheem, 2018).

Material Science and Energetic Materials

The synthesis of oxadiazole derivatives has also been explored for applications in material science, particularly as insensitive energetic materials. The structural modifications incorporating oxadiazole units have been shown to enhance thermal stability and detonation performance, making them superior to traditional explosives like TNT. This research underscores the compound's utility in designing high-energy, low-sensitivity munitions, showcasing its significant impact on the development of safer energetic materials (Yu et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of 1,3,4-oxadiazole, including those structurally similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have demonstrated significant antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have shown to inhibit growth in a range of gram-positive and gram-negative bacteria, as well as fungal strains. This broad-spectrum activity highlights the compound's potential as a lead for the development of new antimicrobial and antifungal agents, which is critical in the fight against drug-resistant pathogens (Nafeesa et al., 2017).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have also been investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb on metal surfaces, forming a protective barrier against corrosive agents. Such applications are vital in industrial processes where metal longevity and integrity are paramount, demonstrating the compound's versatility beyond pharmaceutical applications (Bouklah et al., 2006).

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-22-10-4-6-11(7-5-10)25(20,21)9-13(19)16-15-18-17-14(24-15)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKWEWKFZMPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.